Manganous hypophosphite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

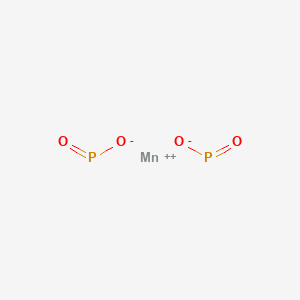

Manganous Hypophosphite, also known as Manganese Hypophosphite, is a chemical compound with the molecular formula MnOP .

Synthesis Analysis

Manganous Hypophosphite can be synthesized through various methods. One such method involves the controlled synthesis of metal phosphide catalysts from annealing of metal oxides with sodium hypophosphite . Another method involves the synthesis of undoped and HCOO-doped manganese hypophosphite frameworks templated by methylhydrazinium cations .Molecular Structure Analysis

The molecular structure of Manganous Hypophosphite is complex. It has been found to crystallize in a three-dimensional perovskite-like orthorhombic structure . The structure is influenced by pressure, with phase transitions observed at different pressure levels .Chemical Reactions Analysis

Manganous Hypophosphite undergoes various chemical reactions. For instance, it has been found to undergo thermal degradation . It also reacts with acids, with hot concentrated sulfuric acid dissolving manganese with the evolution of SO2 .Physical And Chemical Properties Analysis

Manganous Hypophosphite exhibits various physical and chemical properties. For instance, it has been found to exhibit antiferromagnetic order and red photoluminescence . It also exhibits high thermal and chemical stabilities .Aplicaciones Científicas De Investigación

Spin Label Studies

Manganous ion (Mn(2+)) has been used as a spin label for studying divalent cation uptake by rat liver mitochondria. This application reveals high local concentration regions within the mitochondria, with an estimated average separation of manganese ions being approximately 4.0 ± 0.6 Å (Gunter & Puskin, 1972).

Antioxidant Activity

Manganous phosphate, a compound related to manganous hypophosphite, demonstrates unique capabilities in removing superoxide rapidly and catalytically from aqueous solutions, acting as a substantial antioxidant for cells lacking superoxide dismutase (SOD) enzymes (Barnese et al., 2008).

Analytical Chemistry Application

A method for determining hypophosphite by oxidation with permanganate in acid medium in the presence of fluoride has been described. This method is particularly useful in preventing the formation of insoluble oxides of manganese, demonstrating the relevance of manganous hypophosphite in analytical chemistry applications (Idriss et al., 1980).

Role in Formate Transport

Hypophosphite has been used to identify genes in Escherichia coli related to the transport of formate, with findings suggesting its role in cellular processes involving formate transport (Suppmann & Sawers, 1994).

Catalytic Synthesis

Manganous chloride, closely related to manganous hypophosphite, has been used as a catalyst in the synthesis of bis-(4-hydroxycoumarin)methanes. This demonstrates its potential use as a catalyst in various chemical synthesis processes (Sangshetti et al., 2009).

Decomposition Kinetics

The decomposition kinetics of manganese hypophosphite monohydrate have been studied, revealing insights into the thermal behavior and reaction mechanisms of this compound (Noisong et al., 2008).

Protective Mechanism in Cells

Manganous superoxide dismutase (MnSOD), derived from manganese compounds like manganous hypophosphite, plays a role in scavenging potentially toxic superoxide radicals in the mitochondria, thus acting as a protective mechanism in cells (Wong & Goeddel, 1988).

Mecanismo De Acción

Propiedades

InChI |

InChI=1S/Mn.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFJVPPJGJSHMF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[O-]P=O.[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047521 |

Source

|

| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.883 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals |

Source

|

| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

10043-84-2 |

Source

|

| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)

![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)